Metronidazole hydrochloride

概要

説明

メトロニダゾール塩酸塩は、ニトロイミダゾール系の抗生物質および抗原虫薬です。嫌気性菌および特定の寄生虫によって引き起こされるさまざまな感染症の治療に広く使用されています。 メトロニダゾール塩酸塩は、細菌性膣炎、骨盤炎症性疾患、クロストリジウム・ディフィシルによる感染症などの状態に効果的です .

製造方法

合成経路と反応条件

メトロニダゾール塩酸塩は、イミダゾールのニトロ化、それに続く還元、およびその後の塩素化によって合成できます。このプロセスには、次の手順が含まれます。

ニトロ化: イミダゾールは、硝酸と硫酸の混合物を使用してニトロ化され、2-メチル-5-ニトロイミダゾールを生成します。

還元: ニトロ基は、パラジウム炭素などの触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元されます。

工業生産方法

メトロニダゾール塩酸塩の工業生産には、通常、上記の手順を使用して、大規模な化学合成が含まれます。 このプロセスは、高収率と高純度を実現するように最適化されており、最終製品が医薬品基準を満たすことを保証しています .

化学反応解析

反応の種類

メトロニダゾール塩酸塩は、次のようなさまざまな化学反応を起こします。

還元: ニトロ基はアミノ基に還元できます。

酸化: この化合物は、酸化されてヒドロキシル化誘導体を形成できます。

一般的な試薬と条件

還元: パラジウム炭素を触媒とする水素ガス。

酸化: 過マンガン酸カリウムまたはその他の強力な酸化剤。

生成される主な生成物

還元: メトロニダゾールのアミノ誘導体。

酸化: ヒドロキシル化誘導体。

置換: さまざまな置換イミダゾール誘導体.

科学研究への応用

メトロニダゾール塩酸塩は、幅広い科学研究への応用があります。

化学: ニトロイミダゾールの化学と反応性の研究におけるモデル化合物として使用されます。

生物学: 嫌気性菌と原虫への影響について調査されています。

医学: 感染症の治療と薬剤耐性メカニズムの研究のために、臨床研究で広く使用されています。

準備方法

Synthetic Routes and Reaction Conditions

Metronidazole hydrochloride can be synthesized through the nitration of imidazole, followed by reduction and subsequent chlorination. The process involves the following steps:

Nitration: Imidazole is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-methyl-5-nitroimidazole.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Chlorination: The resulting compound is then chlorinated using hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Metronidazole hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Reduction: Amino derivatives of metronidazole.

Oxidation: Hydroxylated derivatives.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

Medical Uses

Metronidazole is primarily indicated for:

- Bacterial Infections : Effective against anaerobic bacteria such as Bacteroides, Clostridium, and Fusobacterium species. It is commonly used to treat conditions like:

- Protozoal Infections : Treats infections such as:

- Topical Applications : Used for treating inflammatory lesions of rosacea, showcasing its anti-inflammatory properties .

Immunomodulatory Properties

Recent studies have explored metronidazole's potential beyond its antimicrobial effects:

- Anti-inflammatory Mechanism : Research indicates that metronidazole can inhibit the activation of nuclear factor-kappa B (NF-κB), leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is particularly relevant in treating conditions like inflammatory bowel disease and periodontitis .

- Neurotoxicity Case Studies : There have been documented cases of neurotoxicity associated with prolonged metronidazole use, highlighting the need for careful monitoring during treatment. For instance, one case involved a patient developing cerebellar symptoms after extended metronidazole therapy for a liver abscess .

Veterinary Applications

Metronidazole is also utilized in veterinary medicine:

- Infectious Diseases in Animals : Commonly prescribed for treating gastrointestinal infections in dogs and cats, particularly those caused by Giardia. However, its use is decreasing in favor of alternatives like fenbendazole due to concerns about efficacy and safety .

- Chronic Conditions : Employed in managing chronic inflammatory bowel disease and periodontal disease in pets .

Case Study 1: Efficacy in Intra-abdominal Infections

A randomized clinical trial assessed the combination of cefepime and metronidazole versus imipenem-cilastatin in patients with complicated intra-abdominal infections. The study found that the cefepime-metronidazole combination resulted in higher clinical cure rates (88% vs. 76%) and better pathogen eradication rates (89% vs. 76%) compared to imipenem-cilastatin .

Case Study 2: Neurotoxicity

A 45-year-old male treated with metronidazole for a liver abscess developed sudden onset neurotoxicity characterized by vertigo and ataxia after prolonged therapy. MRI revealed hyperintensities in the dentate nuclei, emphasizing the importance of monitoring for neurological side effects during treatment .

作用機序

メトロニダゾール塩酸塩は、嫌気性菌と原虫の細胞に入り、その活性型に還元されることで効果を発揮します。メトロニダゾールの還元型は、DNAと相互作用して鎖の切断を引き起こし、核酸の合成を阻害します。これは最終的に細胞死につながります。 分子標的は、DNAと電子伝達タンパク質です .

類似の化合物との比較

類似の化合物

チニダゾール: 同様の用途を持つ別のニトロイミダゾール系の抗生物質ですが、半減期が長いです。

オルニダゾール: メトロニダゾールに似ていますが、薬物動態が異なります。

セクニダゾール: メトロニダゾールと比較して作用時間が長いニトロイミダゾールです.

独自性

メトロニダゾール塩酸塩は、嫌気性菌と原虫に対する幅広い活性スペクトル、確立された安全性プロファイル、および臨床および研究設定における広範な使用により、独自のものです .

類似化合物との比較

Similar Compounds

Tinidazole: Another nitroimidazole antibiotic with similar uses but a longer half-life.

Ornidazole: Similar to metronidazole but with a different pharmacokinetic profile.

Secnidazole: A nitroimidazole with a longer duration of action compared to metronidazole.

Uniqueness

Metronidazole hydrochloride is unique due to its broad spectrum of activity against anaerobic bacteria and protozoa, its well-established safety profile, and its extensive use in both clinical and research settings .

生物活性

Metronidazole hydrochloride is a nitroimidazole antibiotic widely used for its effectiveness against anaerobic bacteria and certain protozoal infections. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications through various studies and case reports.

Metronidazole acts primarily against anaerobic microorganisms and protozoa. Its mechanism involves the reduction of its nitro group by anaerobic bacteria, resulting in the formation of reactive intermediates that bind to DNA, causing strand breakage and inhibiting nucleic acid synthesis. This selective activation occurs due to the unique electron transport systems in anaerobic organisms .

Key Points:

- Target Organisms : Effective against most obligate anaerobes and some protozoa.

- Action Mechanism : Reduction of nitro group leads to DNA damage in susceptible organisms.

- Non-activity : Ineffective against aerobic bacteria .

Pharmacokinetics

Metronidazole is approximately 80% bioavailable when administered orally, with peak plasma concentrations occurring within 1-2 hours. It is metabolized primarily in the liver, yielding active metabolites such as hydroxymetronidazole. The elimination half-life varies from 8 hours in adults to significantly longer durations in infants .

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-life (Adults) | ~8 hours |

| Metabolites | Hydroxymetronidazole |

| Excretion | 77% via kidneys |

Biological Activity Against Specific Infections

Metronidazole is particularly noted for its role in treating Clostridium difficile infections (CDI) and some cases of tuberculosis. It has been shown to be effective in both in vitro studies and clinical settings.

Clostridium difficile Infection

Historically, metronidazole was the first-line treatment for mild to moderate CDI. However, recent studies indicate a shift towards vancomycin due to higher cure rates .

Tuberculosis

In animal models and some clinical trials, metronidazole has demonstrated activity against non-replicating bacilli associated with tuberculosis, suggesting potential applications beyond its traditional use .

Adverse Effects and Case Studies

While generally well-tolerated, metronidazole can cause significant side effects, including neurotoxicity and peripheral neuropathy, particularly with prolonged use.

Case Study: Neurotoxicity

A notable case involved a patient treated for a liver abscess who developed acute neurotoxicity after receiving high doses of metronidazole. MRI revealed characteristic changes in the dentate nuclei, highlighting the need for monitoring during treatment .

Case Study: Peripheral Neuropathy

Two patients developed peripheral neuropathy after extensive metronidazole treatment. The symptoms improved following drug withdrawal, indicating a reversible toxicity profile .

Alterations in Microbiota

Research has shown that metronidazole alters gut microbiota composition. In one study involving rats, metronidazole treatment increased bifidobacteria levels and mucus layer thickness in the colon, which may have implications for gut health during antibiotic therapy .

特性

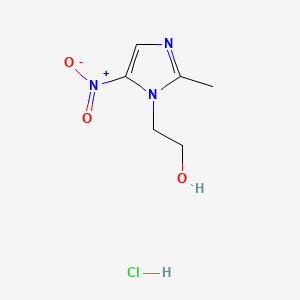

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

443-48-1 (Parent) | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70219228 | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69198-10-3 | |

| Record name | Metronidazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69198-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRONIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76JC1633UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。